1-(3-Chlorobenzyl)pyridinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN+ |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h1-9H,10H2/q+1 |
InChI Key |
BKWPTBOQBKKMPS-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Chlorobenzyl Pyridinium and Structural Analogues
Quaternization Reactions: Mechanistic Insights and Optimization Strategies
The classical and most direct route to 1-(3-chlorobenzyl)pyridinium is the quaternization of pyridine (B92270) with 3-chlorobenzyl halide. This reaction, a type of N-alkylation, involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic benzylic carbon of the 3-chlorobenzyl halide. srce.hrnih.gov The process is typically an SN2 reaction, where the pyridine acts as the nucleophile and the halide as the leaving group.
Kinetic and Thermodynamic Considerations in N-Alkylation of Pyridines
The efficiency of the N-alkylation of pyridines is governed by both kinetic and thermodynamic factors.
Kinetics: The rate of quaternization is influenced by several parameters, including the nature of the solvent, the concentration of reactants, and the reaction temperature. google.comgoogle.com The reaction generally follows second-order kinetics, being first order in both the pyridine and the alkyl halide. acs.orgresearchgate.net The choice of solvent plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction by stabilizing the transition state. researchgate.netscispace.com For instance, the quaternization of poly(4-vinyl pyridine) with activated halides proceeds efficiently in DMF at room temperature. researchgate.net
Thermodynamics: The formation of pyridinium (B92312) salts is an equilibrium process. The thermodynamic parameters, such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization for long-chain alkyl pyridinium salts, have been studied to understand the stability of the resulting products in solution. acs.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the synthesis of pyridine from pyrylium (B1242799) salt is an exothermic and exergonic reaction, indicating a thermodynamically favorable process. researchgate.net
Table 1: Kinetic Data for N-Alkylation of Amines
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Order (Reactant 1) | Reaction Order (Reactant 2) |
| Benzyl (B1604629) alcohol | Aniline | Niobium oxide | Toluene | 180 | 1.04 | 0.008 |
| Benzyl nitrile | Benzyl alcohol | [Cy2NNN(RuCl2(PPh3)] | Toluene | 140 | 1 | 1 |
This table presents kinetic data for related N-alkylation reactions, illustrating the influence of reactants and catalysts on reaction order. researchgate.netsioc-journal.cn
Novel Catalytic Approaches to Enhance Reaction Efficiency
To improve reaction rates and yields, various catalytic methods have been developed. These include the use of phase-transfer catalysts, which facilitate the reaction between reactants in different phases. google.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. srce.hrresearchgate.net For example, the microwave-assisted synthesis of certain pyridinium salts in acetone (B3395972) has been shown to be faster and provide higher yields than conventional methods. srce.hr Furthermore, metal catalysts, such as those based on zinc, have been employed for the sustainable synthesis of substituted pyridines. bohrium.com
Sustainable Synthesis Protocols: Green Solvents and Energy-Efficient Methods
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for pyridinium salt synthesis. srce.hrunimi.it This includes the use of greener solvents, such as water or ionic liquids, and energy-efficient techniques. researchgate.netacs.orgresearchgate.net Liquid-assisted grinding (LAG), a mechanochemical method, offers a solvent-free or minimal-solvent approach to quaternization, providing advantages like simple workup procedures and good to excellent yields. srce.hr The use of deep eutectic solvents has also been explored as an alternative to traditional organic solvents, although yields can sometimes be lower. srce.hr
Table 2: Comparison of Synthetic Methods for Quaternary Pyridinium Salts
| Method | Solvent | Reaction Time | Yield | Environmental Friendliness |
| Conventional Heating | Acetone | 3 h | Moderate | Lower |
| Microwave Irradiation | Acetone | Shorter | Higher | Moderate |
| Ultrasound Irradiation | Acetone | 3 h | Variable | Moderate |
| Deep Eutectic Solvents | Choline chloride:urea | - | Lower | Higher |
| Liquid-Assisted Grinding | Minimal Ethanol | Minutes | Excellent | High |
This table summarizes and compares different synthetic approaches for the preparation of quaternary pyridinium salts, highlighting key parameters such as reaction time, yield, and environmental impact. srce.hrsrce.hr
Derivatization Strategies for Precursors and Post-Synthetic Modification
The synthesis of structurally diverse this compound analogues often requires the functionalization of either the pyridine ring or the benzyl halide precursor.
Regioselective Functionalization of Pyridine Rings
The electronic properties of the pyridine ring generally direct electrophilic substitution to the 3-position, while nucleophilic substitution occurs at the 2- and 4-positions. uiowa.edu However, achieving regioselective functionalization can be challenging. nih.gov Recent strategies to overcome this include the temporary conversion of pyridines into electron-rich intermediates to facilitate regioselective electrophilic functionalization. nih.gov Another approach involves the use of directing groups to control the position of substitution. For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective bromine-magnesium exchange at the 3-position. rsc.org The development of blocking groups has also enabled the selective C-4 alkylation of pyridines. nih.gov
Synthesis of Substituted Benzyl Halide Precursors
The synthesis of various substituted benzyl halides is crucial for creating a library of 1-(benzyl)pyridinium analogues. Substituted benzyl halides can be prepared from the corresponding substituted toluenes, benzaldehydes, or benzyl alcohols. For example, substituted ethyltoluenes can be converted to substituted vinylbenzyl chlorides through a continuous high-temperature vapor-phase process involving halogenation and dehydrohalogenation. google.com Benzyl alcohols can be synthesized by the reduction of benzoyl halides. google.com Furthermore, cross-coupling reactions, such as those involving benzylic sulfonylhydrazones and alkyl boronic acids, provide a metal-free route to substituted benzylic compounds. organic-chemistry.org
Flow Chemistry and Continuous Processing Techniques for Pyridinium Salt Synthesis
The synthesis of pyridinium salts, including this compound, is increasingly benefiting from the adoption of flow chemistry and continuous processing techniques. These modern approaches offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety profiles, and greater scalability. researchgate.netrsc.org The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, facilitate superior heat and mass transfer. This is particularly beneficial for the often exothermic quaternization reactions involved in pyridinium salt formation, as it allows for precise temperature control and minimizes the formation of undesirable byproducts.
In a typical continuous flow setup for pyridinium salt synthesis, solutions of the pyridine derivative and the alkylating agent (in this case, 3-chlorobenzyl halide) are continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor. rsc.org The residence time within the reactor can be precisely controlled, which allows for the optimization of reaction conditions to maximize yield and purity. Research into the continuous flow synthesis of various pyridinium salts has demonstrated the potential for significantly reduced reaction times and improved yields compared to batch processes. acs.org
A key advantage of flow chemistry is the ability to integrate real-time analysis and automation. researchgate.net This allows for continuous monitoring of the reaction and rapid optimization of parameters. For instance, the use of Bayesian optimization platforms has been reported to accelerate the optimization of pyridinium salt synthesis under continuous flow conditions by simultaneously targeting reaction yield and production rate. rsc.org While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the literature, the established principles for other pyridinium salts are directly applicable. researchgate.netrsc.org The transition from batch to continuous flow processes represents a move towards more sustainable and efficient chemical manufacturing. researchgate.net
Interactive Data Table: Comparison of Batch vs. Flow Synthesis for Pyridinium Salts
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Often requires hours to days. acs.org | Can be reduced to minutes or hours. acs.org |
| Heat Transfer | Less efficient, potential for hotspots. | Highly efficient, uniform temperature. researchgate.net |
| Safety | Higher risks associated with large volumes. | Inherently safer due to small reactor volumes. researchgate.net |
| Scalability | "Scale-up" can be challenging. | "Scale-out" by running parallel systems is more straightforward. researchgate.netrsc.org |
| Process Control | Manual or semi-automated. | Amenable to full automation and real-time monitoring. researchgate.netresearchgate.net |
Purification and Isolation Methodologies for High-Purity this compound
The isolation of high-purity this compound is crucial for its subsequent applications. Several methodologies can be employed, with the choice depending on the scale of the synthesis and the nature of the impurities.
Recrystallization: This is a fundamental and widely used technique for the purification of solid pyridinium salts. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while impurities remain in the solution. google.com The selection of an appropriate solvent system, such as ethanol/diethyl ether or isopropanol, is critical for effective purification. google.com The purity of the recrystallized product is often confirmed by its melting point and spectroscopic analysis.
Chromatographic Methods: For achieving higher levels of purity or for separating complex mixtures, chromatographic techniques are invaluable.
Column Chromatography: While the ionic nature of pyridinium salts can sometimes present challenges on standard silica (B1680970) gel, it can be an effective purification method. mdpi.comrsc.orgsrce.hr In some cases, alternative stationary phases like alumina (B75360) may be used. mdpi.com
Ion-Exchange Chromatography: This technique is particularly well-suited for the purification of ionic compounds like pyridinium salts. nih.gov It relies on the reversible exchange of ions between the compound and a solid support.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for the separation and quantification of pyridinium salts. researchgate.netmdpi.com Reversed-phase HPLC is commonly used, and the separation can be influenced by the choice of mobile phase and the nature of the stationary phase. mdpi.com The aromaticity of the pyridinium ring can lead to π-π interactions with certain stationary phases, which can be utilized for enhanced separation. mdpi.com
Precipitation and Washing: In some instances, the desired pyridinium salt can be precipitated from the reaction mixture by the addition of a suitable anti-solvent. google.combeilstein-journals.org Subsequent washing of the isolated solid with a solvent in which the product is insoluble but the impurities are soluble can be a simple yet effective purification step.
The final, purified this compound is typically a solid, and its high purity is essential for reliable use in further research or applications. A Chinese patent describes a process for synthesizing high-purity N-alkyl pyridinium salts with a claimed purity of over 99.6%. google.com
Interactive Data Table: Overview of Purification Techniques for Pyridinium Salts
| Purification Method | Principle of Separation | Common Solvents/Mobile Phases | Key Advantages |
| Recrystallization | Differential solubility at varying temperatures. google.com | Ethanol, Methanol, Isopropanol, Acetone, Diethyl Ether. google.comsemanticscholar.org | Simple, cost-effective for bulk purification. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. mdpi.comsrce.hr | Chloroform/Methanol, Ethyl Acetate/Petroleum Ether. rsc.orgsrce.hr | Good for separating closely related compounds. |
| Ion-Exchange Chromatography | Reversible binding of ions to a charged resin. nih.gov | Aqueous buffers with varying salt concentrations. researchgate.net | Highly selective for ionic compounds. |
| HPLC | Partitioning between a stationary and a liquid mobile phase under high pressure. researchgate.netmdpi.com | Acetonitrile/Water with buffers (e.g., trifluoroacetic acid). mdpi.com | High resolution and sensitivity, suitable for analysis and purification. |
Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 3 Chlorobenzyl Pyridinium
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(3-Chlorobenzyl)pyridinium in solution. It provides precise information about the chemical environment of each nucleus, primarily ¹H and ¹³C.
While one-dimensional (1D) NMR spectra provide initial chemical shift data, two-dimensional (2D) experiments are crucial for unambiguous assignment of all proton and carbon signals, especially for the distinct aromatic systems present in the molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridinium (B92312) ring and on the 3-chlorophenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the direct assignment of carbon signals based on the already-assigned proton signals. For instance, the benzylic CH₂ protons would show a cross-peak to the corresponding benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt Key HMBC correlations for this molecule would include cross-peaks from the benzylic methylene (B1212753) protons (H-7) to the pyridinium carbons (C-2/6 and C-4) and to the quaternary carbon of the chlorophenyl ring (C-1'). This definitively establishes the connectivity between the benzyl (B1604629) and pyridinium fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. A critical NOESY correlation would be observed between the benzylic methylene protons (H-7) and the ortho-protons of the pyridinium ring (H-2/6), confirming the spatial proximity dictated by the molecule's conformation.
Based on typical chemical shifts for substituted pyridinium and benzyl moieties, the following assignments for this compound can be predicted.
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H at this position) |
|---|---|---|---|---|
| 2, 6 | CH (Pyridinium) | ~8.8-9.1 | ~145-148 | C-4, C-7 |
| 3, 5 | CH (Pyridinium) | ~8.1-8.3 | ~128-130 | C-5/3, C-1' |
| 4 | CH (Pyridinium) | ~8.5-8.7 | ~144-146 | C-2/6 |
| 7 | CH₂ (Benzylic) | ~5.8-6.0 | ~62-65 | C-2/6, C-1', C-2', C-6' |
| 1' | C (Chlorobenzyl) | - | ~135-137 | - |
| 2' | CH (Chlorobenzyl) | ~7.4-7.5 | ~128-130 | C-4', C-6', C-7 |
| 3' | C-Cl (Chlorobenzyl) | - | ~134-136 | - |
| 4' | CH (Chlorobenzyl) | ~7.3-7.4 | ~130-132 | C-2', C-6' |
| 5' | CH (Chlorobenzyl) | ~7.3-7.4 | ~126-128 | C-1', C-3' |
| 6' | CH (Chlorobenzyl) | ~7.3-7.4 | ~128-130 | C-2', C-4', C-7 |
Solid-state NMR (ssNMR) provides structural information on materials in their solid form. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local electronic environment and the spatial arrangement of molecules within the crystal lattice. ipb.pt This makes it a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms.
Different polymorphs of this compound would exhibit distinct ¹³C and ¹⁵N ssNMR spectra. Variations in crystal packing would alter the chemical shifts of non-equivalent carbon atoms in the asymmetric unit. These subtle but measurable differences in the spectra can be used to identify and quantify different polymorphic forms in a bulk sample. Furthermore, ssNMR data can be correlated with single-crystal X-ray diffraction data to assign specific solid-state spectral signatures to known crystal structures.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the crystalline state. It provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding its structural and chemical properties.
While the specific crystal structure of this compound is not publicly documented, the analysis of closely related substituted benzylpyridinium salts allows for a robust prediction of its solid-state behavior. nih.govnih.gov The crystal packing is expected to be dominated by a combination of non-covalent interactions that assemble the cations and their counter-anions into a stable, ordered lattice.
π-π Stacking: A prominent interaction is the stacking between the electron-deficient pyridinium ring and the relatively electron-rich chlorophenyl ring of adjacent cations. These interactions are crucial for the formation of columnar or layered structures. rsc.org
Halogen Bonding: The chlorine atom on the benzyl group can act as an electrophilic region (a σ-hole), allowing it to function as a halogen bond donor. This can lead to interactions with nucleophilic partners, such as the counter-ion or the π-system of a nearby aromatic ring.
C-H···π Interactions: The aromatic protons of the pyridinium and chlorophenyl rings, as well as the benzylic protons, can engage in C-H···π interactions, where the proton acts as a weak acid donating electron density to the π-cloud of a neighboring aromatic ring.
Ion-Pairing and Hydrogen Bonding: The primary electrostatic interaction will be between the pyridinium cation and its counter-anion. Depending on the nature of the anion (e.g., a halide), weak C-H···anion hydrogen bonds involving the more acidic protons of the pyridinium ring are also highly probable. nih.gov
Vibrational Spectroscopy: Infrared and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. cardiff.ac.uk These methods are complementary and are used to identify functional groups and confirm molecular structure. pw.edu.pl The formation of the quaternary salt is expected to cause notable shifts in the vibrational frequencies of the pyridine (B92270) ring compared to its neutral form. pw.edu.pl
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on both the pyridinium and chlorophenyl rings.
Aliphatic C-H Stretching: The benzylic CH₂ group will exhibit symmetric and asymmetric stretching modes typically in the 2850-2960 cm⁻¹ region.
Pyridinium Ring Vibrations: Strong bands in the 1450-1640 cm⁻¹ region correspond to C=C and C=N stretching vibrations within the pyridinium ring. These are often shifted to higher wavenumbers upon quaternization. pw.edu.pl
Aromatic Ring Stretching: The chlorophenyl ring will also show characteristic C=C stretching bands in the 1400-1600 cm⁻¹ range.
C-Cl Stretching: A moderate to strong band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Pyridinium & Chlorophenyl | 3050 - 3150 | Medium | Strong |
| Aliphatic C-H Stretch | Benzylic CH₂ | 2850 - 2960 | Medium | Medium |
| Ring C=N / C=C Stretch | Pyridinium | 1610 - 1640 | Strong | Medium |
| Ring C=C Stretch | Pyridinium & Chlorophenyl | 1450 - 1600 | Strong | Strong |
| CH₂ Scissoring | Benzylic CH₂ | ~1450 | Medium | Weak |
| C-H In-Plane Bend | Aromatic Rings | 1000 - 1300 | Medium-Strong | Medium |
| C-H Out-of-Plane Bend | Aromatic Rings | 700 - 900 | Strong | Weak |
| C-Cl Stretch | Chlorophenyl | 600 - 800 | Strong | Strong |
Elucidation of Specific Vibrational Modes and Functional Group Correlations
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. The quaternization of the pyridine nitrogen induces significant changes in the vibrational spectra compared to the parent pyridine molecule, particularly affecting the aromaticity and bond strengths within the ring. pw.edu.pl
The analysis of the vibrational spectrum allows for the assignment of specific absorption bands or scattering peaks to the stretching and bending modes of the molecule's constituent parts. The primary vibrational modes for this compound can be correlated with specific functional groups:
Pyridinium Ring Vibrations: The aromatic C-H stretching vibrations of the pyridinium ring typically appear in the 3150–3000 cm⁻¹ region. pw.edu.pl The formation of the quaternary salt leads to shifts in these frequencies. pw.edu.pl The characteristic C=C and C=N stretching vibrations within the pyridinium ring are observed in the 1650–1400 cm⁻¹ range. pw.edu.pl A strong band between 1631-1625 cm⁻¹, not present in pyridine, is characteristic of the pyridinium cation. pw.edu.pl Ring breathing modes and other deformations also provide a unique fingerprint for the pyridinium moiety.
Chlorobenzyl Group Vibrations: The methylene (-CH₂-) bridge exhibits symmetric and asymmetric stretching vibrations, typically found in the 2950-2850 cm⁻¹ range. Aromatic C-H stretching from the chlorophenyl ring also contributes to the bands above 3000 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is expected to produce a strong band in the lower frequency region of the infrared spectrum.
Exocyclic N-C Vibration: A weak band, often located in the 1129-1092 cm⁻¹ region, can be assigned to the stretching vibration of the exocyclic N-C bond that connects the pyridinium nitrogen to the benzylic carbon. pw.edu.pl
A detailed assignment of these vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), which can predict harmonic vibrational frequencies with high accuracy. mdpi.comnih.gov
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridinium Ring, Phenyl Ring | 3150 - 3000 | Medium-Weak |
| Asymmetric/Symmetric CH₂ Stretch | Benzyl -CH₂- | 2950 - 2850 | Medium-Weak |
| C=C and C=N Ring Stretch | Pyridinium Ring | 1635 - 1450 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium |
| Exocyclic N-C Stretch | Pyridinium-CH₂ | 1130 - 1090 | Weak |
| C-Cl Stretch | Chlorophenyl | 800 - 600 | Strong |
In Situ Vibrational Spectroscopy for Reaction Monitoring
While specific studies on in situ monitoring of this compound reactions are not prevalent, the technique offers significant potential for this class of compounds. In situ vibrational spectroscopy allows for the real-time tracking of chemical transformations, providing valuable kinetic and mechanistic data.
For the synthesis of this compound, which involves the quaternization of pyridine with 3-chlorobenzyl chloride, an in situ FTIR or Raman experiment could monitor the reaction progress. This would be achieved by tracking the disappearance of vibrational bands characteristic of the reactants (e.g., specific modes of pyridine) and the simultaneous emergence of peaks corresponding to the this compound product. For instance, the growth of the strong pyridinium ring vibration around 1630 cm⁻¹ would be a clear indicator of product formation. pw.edu.pl This approach enables the optimization of reaction conditions such as temperature, pressure, and catalyst loading without the need for offline sampling and analysis.
Furthermore, if this compound were used as a reactant, phase-transfer catalyst, or ionic liquid in a subsequent reaction, in situ spectroscopy could monitor its consumption or changes in its coordination environment by observing shifts in its characteristic vibrational frequencies.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. Under soft ionization conditions like electrospray ionization (ESI), the compound is readily observed as its intact cation, [C₁₂H₁₁ClN]⁺. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), reveal the characteristic fragmentation pathways of the ion. For substituted benzylpyridinium ions, the primary and most dominant fragmentation pathway is the simple cleavage of the C-N bond between the benzylic carbon and the pyridinium nitrogen. researchgate.net This charge-remote fragmentation results in the loss of a neutral pyridine molecule and the formation of a stable 3-chlorobenzyl cation. researchgate.netnih.gov
The main fragmentation can be represented as: [C₁₂H₁₁ClN]⁺ → [C₇H₆Cl]⁺ + C₅H₅N
Under certain ESI/MS conditions, theoretical calculations and experimental evidence suggest that a rearrangement process can also occur, leading to the formation of a substituted tropylium (B1234903) ion instead of a benzyl cation. nih.gov However, the direct cleavage pathway is generally considered the most significant. researchgate.net This simple and predictable fragmentation pattern is a key characteristic of benzylpyridinium ions. researchgate.net
| Ion | Formula | Calculated m/z (Monoisotopic) | Description |
|---|---|---|---|
| Molecular Ion | [C₁₂H₁₁³⁵ClN]⁺ | 204.0575 | Parent cation of this compound |
| Fragment Ion | [C₇H₆³⁵Cl]⁺ | 125.0153 | 3-Chlorobenzyl cation (or chlorotropylium ion) |
| Neutral Loss | C₅H₅N | 79.0422 | Pyridine |
UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Visible and fluorescence spectroscopy are employed to investigate the electronic structure, chromophoric behavior, and photophysical properties of this compound. These techniques probe the electronic transitions between different energy levels within the molecule.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within its two main chromophoric units: the pyridinium ring and the chlorophenyl ring. The absorption bands observed are typically attributed to π → π* and n → π* transitions. researchgate.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Both the pyridinium and chlorophenyl rings contain π systems and will exhibit strong absorption bands in the UV region, likely below 300 nm, corresponding to these transitions.
n → π Transitions:* These transitions, which involve moving an electron from a non-bonding orbital to a π* antibonding orbital, are also possible. However, in the pyridinium cation, the non-bonding electrons on the nitrogen are involved in bonding to the benzyl group, which alters these transitions compared to neutral pyridine.
| Approximate Wavelength (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~200-220 | π → π | Chlorophenyl Ring |
| ~250-280 | π → π | Pyridinium Ring |
Photophysical Properties and Energy Transfer Mechanisms
Upon absorption of a photon and promotion to an excited singlet state, the this compound molecule can undergo several de-excitation processes. The study of these pathways constitutes its photophysical properties. Related N-heteroaromatic cations, such as quinolizinium (B1208727) salts, have been shown to decay via fluorescence, intersystem crossing to a triplet state, and internal conversion. nih.gov
Fluorescence: The molecule may relax from the lowest excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. Many pyridinium derivatives are known to be fluorescent, and the fluorescence quantum yield and lifetime are sensitive to the molecular structure and solvent environment.
Intersystem Crossing (ISC): The excited singlet state can convert to an excited triplet state (T₁). This process is often enhanced by the presence of heavy atoms, though the chlorine atom in this compound would have only a modest effect.
Internal Conversion (IC): This is a non-radiative decay process where the molecule relaxes to the ground state through vibrational relaxation, dissipating energy as heat.
Energy transfer mechanisms are not an intrinsic property of the isolated molecule but can occur if a suitable energy donor or acceptor is present in the system. For this compound to participate in Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, there would need to be another chromophore with appropriate spectral overlap and proximity. The intrinsic photophysical properties, however, are dictated by the competition between fluorescence, ISC, and IC as the primary decay pathways for the excited state.
Computational and Theoretical Investigations of 1 3 Chlorobenzyl Pyridinium
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules. For 1-(3-Chlorobenzyl)pyridinium, these methods elucidate the distribution of electrons, the nature of its molecular orbitals, and predict its spectroscopic behavior.
Electronic Structure, Charge Distribution, and Electrostatic Potential Maps
The electronic structure of this compound is characterized by the delocalized π-system of the pyridinium (B92312) ring and the aromatic benzyl (B1604629) moiety. The nitrogen atom in the pyridinium ring, being more electronegative than the carbon atoms, draws electron density towards itself, resulting in a net positive charge on the ring. This is further influenced by the electron-withdrawing nature of the chlorine atom on the benzyl ring.
The charge distribution within the cation is non-uniform. The positive charge is not solely localized on the nitrogen atom but is distributed across the pyridinium ring, particularly on the hydrogen atoms. The benzyl group, while attached to the positively charged nitrogen, exhibits a more complex charge distribution due to the presence of the electronegative chlorine atom. The chlorine atom at the meta position of the benzyl ring creates a region of negative electrostatic potential, while the pyridinium ring remains a center of positive potential.
Electrostatic potential (ESP) maps visually represent these charge distributions. For this compound, the ESP map would show a large, positive potential (typically colored blue) around the pyridinium ring, indicating its susceptibility to nucleophilic attack. Conversely, a region of negative potential (colored red) would be observed around the chlorine atom, highlighting its electron-rich character. The interplay of these potentials is crucial in understanding the intermolecular interactions of the molecule.
| Atom | Predicted Partial Charge (a.u.) |
| Pyridinium Nitrogen | +0.1 to +0.2 |
| Pyridinium Ring Carbons | -0.1 to +0.1 |
| Benzyl Ring Carbon (attached to CH2) | +0.05 to +0.15 |
| Benzyl Ring Carbon (attached to Cl) | +0.1 to +0.2 |
| Chlorine | -0.15 to -0.25 |
\Note: These values are illustrative and based on general principles of DFT calculations on similar substituted benzylpyridinium compounds.*
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For the this compound cation, the HOMO is expected to be localized primarily on the benzyl ring and the chlorine atom, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is predicted to be predominantly located on the electron-deficient pyridinium ring. researchgate.netnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govcore.ac.uk
The distribution of the LUMO on the pyridinium ring confirms its susceptibility to attack by nucleophiles. The energy of the LUMO can be used to quantify the electrophilicity of the cation. The presence of the electron-withdrawing chloro-substituent on the benzyl ring can subtly influence the energies of both the HOMO and LUMO compared to the unsubstituted benzylpyridinium cation.
| Parameter | Predicted Value Range | Significance |
| EHOMO | -8.0 to -7.0 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -3.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical reactivity and kinetic stability nih.gov |
\Note: These values are estimations based on DFT calculations performed on analogous substituted pyridinium and benzyl derivatives. nih.govtandfonline.com*
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. For this compound, the protons on the pyridinium ring are expected to be significantly deshielded (appear at higher ppm values) due to the positive charge of the ring. The chemical shifts of the protons and carbons on the benzyl ring would be influenced by the electronic effect of the chlorine substituent.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The primary electronic transitions in this compound are expected to be π-π* transitions within the pyridinium and benzyl rings. The presence of the chlorobenzyl group can lead to shifts in the absorption maxima compared to unsubstituted benzylpyridinium. tandfonline.com
IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with the peaks in an experimental IR spectrum. Characteristic vibrational modes would include the C-H stretching and bending frequencies of the aromatic rings, the C-N stretching of the pyridinium ring, and the C-Cl stretching of the chlorobenzyl group.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nsf.gov
Dynamic Behavior in Solution and Solid Phases
MD simulations can model the translational and rotational motion of the this compound cation and its associated anion in both solution and the solid state. In solution, the ions will be solvated, and their movement will be influenced by interactions with the solvent molecules. The simulations can reveal details about the structure of the solvation shell and the dynamics of ion pairing. arxiv.org
In the solid phase, the ions are arranged in a crystal lattice. MD simulations can be used to study the vibrational motions of the ions within the lattice and to investigate phase transitions. aip.orgtandfonline.com The orientation of the this compound cation within the crystal lattice will be determined by a balance of electrostatic interactions and packing forces.
Solvent Effects on Molecular Conformation and Intermolecular Interactions
The conformation of the this compound cation, particularly the torsion angle between the pyridinium and benzyl rings, can be influenced by the surrounding solvent. In a polar solvent, the solvent molecules will interact with the charged pyridinium ring and the polar C-Cl bond, potentially stabilizing certain conformations over others.
MD simulations can explicitly include solvent molecules to study these effects. The simulations can provide information on the preferred orientation of the solvent molecules around the cation and how these interactions affect the cation's conformational landscape. The strength and nature of intermolecular interactions, such as hydrogen bonding (if applicable with the solvent) and π-π stacking between the aromatic rings of neighboring cations, can also be quantified from MD simulations. nih.gov
Reaction Mechanism Modeling for Syntheses and Transformations Involving this compound
Reaction mechanism modeling is a cornerstone of computational chemistry, enabling the in-silico exploration of chemical reactions. For the synthesis of this compound, which typically involves the nucleophilic substitution of 3-chlorobenzyl chloride with pyridine (B92270), and for its subsequent transformations, computational modeling can elucidate the intricate details of the reaction pathways.
Transition State Characterization and Activation Energy Calculations
The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is paramount to understanding the kinetics of a reaction. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transient structures.
For the synthesis of this compound, the reaction would be modeled by bringing the reactants, pyridine and 3-chlorobenzyl chloride, together in a simulated environment. A search for the transition state would be performed, which for an SN2 reaction, would feature a specific geometry where the pyridine nitrogen is partially bonded to the benzylic carbon, and the carbon-chlorine bond is partially broken. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a crucial parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Computational software can calculate the energies of the reactants and the transition state, allowing for the determination of the activation energy. While specific values for the formation of this compound are not published, a hypothetical set of calculated energies is presented in Table 1 for illustrative purposes.
Table 1: Hypothetical Calculated Energies for the Synthesis of this compound
| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| Pyridine + 3-Chlorobenzyl Chloride | DFT/B3LYP/6-31G(d) | -1050.12345 | 0.0 (Reference) |
| Transition State | DFT/B3LYP/6-31G(d) | -1050.08765 | +22.5 (Activation Energy) |
| This compound Chloride | DFT/B3LYP/6-31G(d) | -1050.15432 | -19.4 (Reaction Energy) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction were not found.
Reaction Pathway Elucidation and Kinetic Control vs. Thermodynamic Control Studies
Beyond the primary reaction, computational studies can elucidate competing reaction pathways. For instance, in transformations involving the this compound cation, different sites on the pyridinium or benzyl ring could be susceptible to attack. By calculating the activation energies for each potential pathway, the most likely reaction route can be predicted.
Computational modeling can predict both the kinetic and thermodynamic products by mapping out the potential energy surface for all competing pathways. For example, if a reaction on the this compound cation could lead to two different isomers, computational analysis could provide an energy profile similar to the one illustrated in Figure 1.
Figure 1: Illustrative Reaction Energy Diagram for Competing Pathways
(A diagram would be placed here showing a reactant proceeding through two different transition states to form a kinetic and a thermodynamic product, with the kinetic product having a lower activation energy barrier and the thermodynamic product having a lower final energy.)
This type of analysis would be invaluable in designing synthetic routes that selectively yield the desired product by manipulating the reaction conditions based on the computational predictions.
Computational Studies on Supramolecular Interactions
Supramolecular chemistry focuses on the interactions between molecules. For this compound, which exists as an ionic salt, computational methods can be used to study the non-covalent interactions between the cation, the chloride anion, and surrounding solvent molecules or other entities. These interactions, which include hydrogen bonding, π-π stacking, and cation-π interactions, govern the crystal packing in the solid state and the behavior in solution.
DFT and other high-level computational methods can be used to model clusters of molecules to investigate these interactions. By analyzing the geometry and calculating the interaction energies, the strength and nature of the supramolecular assembly can be understood. For example, the interaction between the chloride anion and the hydrogen atoms of the pyridinium ring, or the potential for π-stacking between the aromatic rings of adjacent cations, could be quantified.
Molecular Electrostatic Potential (MEP) maps are often used to visualize the electron density distribution and predict sites for intermolecular interactions. For the this compound cation, an MEP map would likely show a positive potential around the pyridinium ring, indicating its susceptibility to interaction with anions.
While specific studies on this compound are not available, Table 2 provides an example of the types of interaction energies that can be calculated for a pyridinium-based system.
Table 2: Illustrative Calculated Supramolecular Interaction Energies for a Pyridinium System
| Interacting Pair | Type of Interaction | Computational Method | Calculated Interaction Energy (kcal/mol) |
| Pyridinium Cation - Chloride Anion | Ion Pairing / Hydrogen Bonding | MP2/aug-cc-pVDZ | -85.2 |
| Pyridinium Cation - Pyridinium Cation | π-π Stacking (Parallel Displaced) | DFT-D/B3LYP-D3/6-311+G(d,p) | -3.5 |
| Pyridinium Cation - Benzene (B151609) | Cation-π Interaction | CCSD(T)/CBS | -15.8 |
Note: This data is illustrative and based on general values for similar systems, not on specific calculations for this compound.
These computational insights into supramolecular interactions are crucial for fields such as crystal engineering, where the goal is to design solid-state materials with specific properties, and in understanding the behavior of the compound in biological systems where interactions with macromolecules are key.
Advanced Catalytic Applications of 1 3 Chlorobenzyl Pyridinium and Pyridinium Based Systems
Phase-Transfer Catalysis: Mechanism and Scope
Phase-transfer catalysis (PTC) is a powerful technique that enables reactions between reactants in immiscible phases. Pyridinium (B92312) salts, such as 1-(3-chlorobenzyl)pyridinium, are effective catalysts in this domain due to their amphiphilic nature, which allows them to transport reactive species across the phase boundary.
Anion Exchange and Interfacial Mass Transfer Dynamics
The structure of the pyridinium salt is paramount to its effectiveness as a phase-transfer catalyst. The lipophilicity of the cation, which is influenced by the substituents on both the pyridine (B92270) ring and the benzyl (B1604629) group, dictates its ability to shuttle anions into the organic phase. The presence of the 3-chlorobenzyl group in this compound, for instance, enhances its lipophilicity, thereby boosting its catalytic performance in comparison to simpler pyridinium salts. The dynamics of mass transfer at the interface, including the diffusion of reactants and the catalyst, are also critical factors that govern the reaction kinetics.
Design of Chiral Pyridinium Catalysts for Asymmetric Synthesis
A significant frontier in phase-transfer catalysis is the development of chiral pyridinium catalysts to achieve asymmetric synthesis. By introducing chiral moieties into the catalyst's structure, a chiral environment is created, which can lead to the preferential formation of one enantiomer of the product. This has profound implications for the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is crucial.
The design of these chiral catalysts often involves attaching chiral auxiliaries, such as those derived from natural products like amino acids or terpenes, to the pyridinium framework. The strategic placement of these chiral groups is essential for achieving high levels of enantioselectivity in reactions such as alkylations, Michael additions, and epoxidations. The ability to conduct these transformations under mild, biphasic conditions highlights the sustainable and practical advantages of this approach.
Organocatalysis and Activation of Organic Substrates
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major pillar of modern organic synthesis. Pyridinium compounds have carved out a niche in this field by activating substrates through various modes of action.
Role in Nucleophilic and Electrophilic Activation of Reagents
Pyridinium salts can function as Lewis acids, activating electrophilic substrates by coordinating with them and enhancing their reactivity towards nucleophiles. The positive charge on the nitrogen atom of the pyridinium ring facilitates this interaction.
Furthermore, certain pyridinium derivatives are renowned for their role as nucleophilic catalysts. A classic example is 4-dimethylaminopyridine (B28879) (DMAP), which reacts with electrophiles to form a highly reactive acylpyridinium intermediate. While this compound itself is not a primary nucleophilic catalyst, its structural framework can be modified to incorporate such functionalities. Additionally, pyridinium ylides, which are readily generated from pyridinium salts, are versatile nucleophiles that participate in a variety of synthetic transformations, including Wittig-type reactions and cycloadditions.
Applications in Green and Sustainable Organic Reactions
The use of pyridinium-based organocatalysts is in strong alignment with the principles of green chemistry. These metal-free catalysts circumvent the environmental and health concerns associated with heavy metal catalysis. Many of the reactions they catalyze can be performed under mild, ambient conditions, often utilizing environmentally friendly solvents such as water.
The potential for catalyst recycling, especially when immobilized on a solid support, further enhances the sustainability of these systems. This not only reduces waste but also improves the economic feasibility of the process. The inherent stability of the pyridinium ring often translates to a long catalyst lifetime, making it a robust choice for various applications.
Heterogeneous Catalysis: Immobilization and Surface Chemistry
To bridge the gap between the high efficiency of homogeneous catalysts and the practical advantages of heterogeneous systems, pyridinium-based catalysts have been immobilized on a variety of solid supports. This strategy facilitates easy catalyst separation and reuse, which is particularly beneficial for large-scale industrial processes.
Common supports for immobilization include silica (B1680970), alumina (B75360), various polymers, and magnetic nanoparticles. The choice of support is dictated by the specific reaction conditions and the desired properties of the catalyst. The pyridinium salt can be anchored to the support via covalent bonds or through non-covalent interactions.
The surface chemistry of these immobilized catalysts is a critical factor influencing their performance. The density and accessibility of the catalytic sites on the support surface, as well as the nature of the linker used for attachment, can significantly impact the catalyst's activity and stability. The properties of the support material itself can also create a unique microenvironment that may influence the selectivity of the reaction. The development of these supported pyridinium catalysts has paved the way for their use in continuous flow reactors, offering a scalable and efficient platform for organic synthesis.
Grafting and Adsorption onto Inorganic and Polymeric Supports
The immobilization of pyridinium-based catalysts onto solid supports is a key strategy for enhancing their practical applicability by facilitating catalyst separation and reuse. This can be achieved through grafting, where covalent bonds are formed between the support and the catalyst, or through adsorption, which involves non-covalent interactions.
Inorganic Supports:
Inorganic materials such as silica, alumina, and magnetic nanoparticles are common supports for pyridinium-based catalysts. nih.gov Mesoporous silica, like MCM-41, is frequently used due to its high surface area and ordered pore structure. bohrium.com The functionalization of MCM-41 with pyridinium halides has been shown to create efficient catalysts for the reaction of carbon dioxide with epoxides. bohrium.com The process typically involves a two-step modification: first, treating the silica surface with a halogenopropyl triethoxysilane, followed by reaction with pyridine to form the supported pyridinium salt. bohrium.com The structural integrity of the MCM-41 support is generally maintained after the grafting procedure, as confirmed by techniques like X-ray powder diffraction (XRPD). acs.org
Magnetic nanoparticles, particularly γ-Fe2O3, offer the advantage of easy catalyst separation using an external magnetic field. orgchemres.org Palladium-pyridine complexes have been successfully immobilized on these nanoparticles, creating a magnetically recyclable catalyst for various coupling reactions. orgchemres.org
Polymeric Supports:
Polymeric supports provide a versatile platform for immobilizing pyridinium catalysts. Poly(vinyl chloride) (PVC) has been used to support palladium nanoparticles through the intermediacy of pyridinium groups. researchgate.net In this method, the polymer is functionalized, and subsequent treatment with a palladium salt leads to the formation of palladium nanoparticles immobilized on the polymeric surface. researchgate.net Other polymers, such as those based on poly(4-vinylpyridine), are also effective for this purpose. mdpi.com Additionally, pyridinium moieties have been anchored into biopolymeric backbones like chitosan, creating novel functional materials. researchgate.net The choice of support and the method of immobilization can influence the catalyst's activity and stability. For instance, a comparative study on phase-transfer catalysts showed that immobilized tetraalkylammonium salts on a polymer support were highly active, whereas immobilized imidazolium- and pyridinium-based salts showed lower activity in N-alkylation reactions. academie-sciences.fr
The following table summarizes different supports used for immobilizing pyridinium-based systems.
| Support Material | Type of Immobilization | Application | Reference |
| MCM-41 (Mesoporous Silica) | Covalent Grafting | CO2 conversion | bohrium.com |
| γ-Fe2O3 (Magnetic Nanoparticles) | Covalent Grafting | Heck, Suzuki, Sonogashira reactions | orgchemres.org |
| Poly(vinyl chloride) (PVC) | Adsorption/Complexation | Suzuki-Miyaura cross-coupling | researchgate.net |
| Chitosan | Covalent Grafting | NLO-phores | researchgate.net |
| Graphene Oxide | Covalent Grafting | Carbonylative homo-coupling | tandfonline.com |
| Silica | Covalent Grafting | Ethylene polymerization | acs.org |
Stability and Recyclability of Supported Catalysts
A primary motivation for supporting catalysts is to improve their stability and enable their recovery and reuse, which is crucial from both economic and environmental standpoints. tandfonline.com
The stability of supported pyridinium catalysts is often evaluated by measuring the leaching of the active catalytic species, typically a metal like palladium, into the reaction mixture. rsc.orgnih.gov A study using a pyridinium-supported ionic liquid phase (SILP) for a palladium catalyst in aminocarbonylation reactions demonstrated low palladium leaching. rsc.orgnih.gov Compared to imidazolium- and phosphonium-based SILPs, the pyridinium-based system showed superior stabilization of the palladium nanoparticles. nih.gov For example, in one reaction, palladium leaching with an imidazolium-type SILP was 7.6% in the first run, while the pyridinium SILP-Pd catalyst showed significantly lower leaching. nih.gov
The recyclability of these catalysts is a key performance metric. A palladium-pyridine complex on magnetic nanoparticles was reused several times for Heck, Suzuki, and Sonogashira reactions without a significant loss of catalytic activity. orgchemres.org Similarly, palladium nanoparticles immobilized on a poly(vinyl chloride)-supported pyridinium catalyst were recovered and reused for at least six cycles in Suzuki-Miyaura cross-coupling reactions with consistent activity. researchgate.net In some cases, the catalyst's performance can be maintained for many cycles. For instance, a polymer-supported pyridine-bis(oxazoline) ligand used in a ytterbium-catalyzed reaction was recovered and regenerated for at least 30 cycles. rsc.org
However, the nature of the catalytic process can be complex. It has been observed in some Heck reactions using supported palladium catalysts that the active species may leach from the solid support and participate in the reaction in a homogeneous phase before re-depositing. researchgate.netnih.gov This "cocktail" type catalysis involves a dynamic equilibrium between supported and soluble species. nih.gov
The table below presents data on the recyclability of various supported pyridinium-based catalysts.
| Catalyst System | Reaction | Number of Cycles | Outcome | Reference |
| PVC-Py-Pd0 | Suzuki-Miyaura | 6 | Consistent activity | researchgate.net |
| Pd-pyridine complex on γ-Fe2O3 | Heck, Suzuki, Sonogashira | Several | No significant loss of activity | orgchemres.org |
| Pyridinium SILP-Pd | Aminocarbonylation | Multiple | Low leaching, good reusability | rsc.orgnih.gov |
| Pyridinium-modified MCM-41 | CO2 + Epoxide | 3 | Slight loss of activity | bohrium.com |
| Graphene oxide-supported Pd | Carbonylative homo-coupling | 5 | No decrease in efficiency | tandfonline.com |
Electrocatalysis and Redox-Mediated Processes
Pyridinium compounds, including this compound, are redox-active and can participate in electrochemical reactions, making them suitable for applications in electrocatalysis and electrosynthesis. rsc.orgoaepublish.com Their ability to undergo reversible electron transfer allows them to act as mediators, facilitating redox processes at electrode surfaces.
Electron Transfer Mechanisms at Electrode Surfaces
The electrochemical behavior of pyridinium cations is characterized by their ability to accept an electron in a reduction process. The key step in many of their applications is the single-electron reduction of the pyridinium ring, which generates a neutral pyridinyl radical. rsc.orgresearchgate.net This process can be initiated by an electric potential at an electrode surface. nih.gov
The structure of the pyridinium salt, including the substituents on the ring, influences the reduction potential and the stability of the resulting radical. ucl.ac.ukthieme-connect.de For example, electron-withdrawing groups on the pyridinium ring can facilitate the reduction and, in some cases, lead to the formation of a film on the electrode surface upon reduction. ucl.ac.uk The reduction potential of alkylpyridinium salts is relatively positive (e.g., ~ -1.4 V vs. Fc/Fc+), making them more easily reduced than some other electrophiles used in electrochemical couplings. nih.gov
The interaction of the pyridinium cation with the electrode surface can also play a role. Studies have shown that pyridinium ions can adsorb onto platinum surfaces. researchgate.net In some instances, the reduction of pyridinium derivatives at a glassy carbon electrode can lead to the deposition of a product that blocks the electrode surface. researchgate.net The presence of a proton on the nitrogen (as in a pyridinium ion, PyH+) versus an alkyl group (as in an N-alkylpyridinium ion) also significantly affects the electrochemical response. researchgate.net
A study involving a stimuli-responsive material containing a pyridinium oxime and hexacyanoferrate(II) demonstrated reversible electron transfer. mdpi.com This transfer, which resulted in a color change, was facilitated by the close proximity of the electron-donating and electron-accepting ions in the anhydrous state, leading to a mixed-valence compound with increased electrical conductivity. mdpi.com
Application in Electrosynthesis and Electroreductive Transformations
The ability of pyridinium salts to act as radical precursors upon reduction has been harnessed in various electrosynthetic transformations. These methods are attractive as they often use electricity as a "green" reagent, avoiding the need for chemical reductants. nih.govresearchgate.net
A significant application is in nickel-catalyzed electroreductive cross-coupling reactions. nih.govnih.govacs.org For instance, the coupling of alkylpyridinium salts with aryl halides has been developed as a method for forming C(sp²)–C(sp³) bonds. nih.govnih.gov This transformation is compatible with a wide range of aryl and heteroaryl compounds and can be applied to complex, pharmaceutically relevant molecules. nih.govresearchgate.net
Pyridinium salts can also function as redox mediators in electrochemical reactions. Pyridinium bromide has been used as a mediator for the synthesis of cyclopropanes from alkylidenemalononitriles and C-H acids. semanticscholar.orgresearchgate.net In this system, the pyridinium bromide serves as both a redox catalyst and a supporting electrolyte, simplifying the reaction setup. semanticscholar.orgresearchgate.net The optimal conditions for this process were found to involve a substoichiometric amount of pyridinium bromide under constant current. semanticscholar.orgresearchgate.net
The following table provides examples of electrosynthetic applications involving pyridinium-based systems.
| Transformation | Role of Pyridinium Compound | Catalyst/Mediator System | Product Type | Reference |
| Coupling of Alkylpyridinium Salts and Aryl Halides | Radical Precursor/Substrate | Nickel Catalyst | Aryl-Alkyl Coupled Products | nih.govnih.govacs.org |
| Cyclopropanation | Redox Mediator | Pyridinium Bromide | Cyclopropanes | semanticscholar.orgresearchgate.net |
| Oxytrifluoromethylation of Styrenes | Radical Precursor | Trifluoroacetylpyridinium Salts | Trifluorophenylpropanones | ucl.ac.uk |
| Homo-Coupling of Aryl Bromides | Mediator | N-alkyl-4-alkoxycarbonylpyridinium salts / PdCl2(PPh3)2 | Biaryls | researchgate.net |
These applications highlight the versatility of pyridinium compounds in modern synthetic electrochemistry, enabling challenging transformations under mild and controlled conditions.
Electrochemical Behavior and Applications of 1 3 Chlorobenzyl Pyridinium
Redox Chemistry and Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. mdpi.com It provides valuable information about the reduction and oxidation potentials of a compound and the stability of the electrochemically generated species. rsc.org
The electrochemical behavior of pyridinium (B92312) cations is characterized by their ability to undergo reduction. The reduction potential is influenced by the nature of the substituents on the pyridinium ring and the N-substituent. For 1-(3-chlorobenzyl)pyridinium, the electron-withdrawing nature of the chlorobenzyl group is expected to influence the electron density of the pyridinium ring, thereby affecting its reduction potential.
Generally, the reduction of a pyridinium cation is a one-electron process that results in the formation of a pyridinyl radical. nist.gov This process is often reversible. The oxidation of pyridinium cations is typically more difficult to achieve and occurs at significantly more positive potentials. nih.gov The specific reduction and oxidation potentials for this compound would need to be determined experimentally using techniques like cyclic voltammetry.
To illustrate the range of redox potentials observed for related compounds, the following table presents data for various substituted pyridinium and related heterocyclic compounds.
| Compound/System | Oxidation Potential (V) | Reduction Potential (V) | Notes | Reference |
| Pyridinium on Pt electrode | - | Irreversible chemical step after reversible electron transfer | pH 5.6 in 0.5 M KCl | rsc.org |
| Pyridinium on Au electrode | - | Irreversible chemical step after reversible electron transfer | pH 5.6 in 0.5 M KCl | rsc.org |
| Rhenium(I) complex with pyridyl moiety | - | ~ -2.3 vs Fc/Fc+ | Catalytic reduction of CO2 | mdpi.com |
| Bis-cyclometalated iridium(III) complexes | Quasi-reversible oxidation | Quasi-reversible reduction | Dependent on ancillary ligand | bohrium.com |
This table presents data for analogous compounds to illustrate the expected range and nature of redox potentials.
The species generated during the electrochemical reduction of this compound is expected to be the 1-(3-chlorobenzyl)pyridinyl radical. The stability of this radical is a critical factor in the reversibility of the redox process. In some cases, pyridinyl radicals can undergo further reactions, such as dimerization or reaction with the solvent or other species in the electrolyte solution. researchgate.net
Spectroelectrochemical techniques, which combine spectroscopy with electrochemistry, are invaluable for characterizing these transient species. Techniques like UV-Vis and electron paramagnetic resonance (EPR) spectroscopy can be used to identify and study the properties of the electrochemically generated radicals.
Electropolymerization and Functional Film Formation
The ability of certain pyridinium compounds to undergo electropolymerization is a key area of research, leading to the formation of conducting polymers with a wide range of applications.
Pyridinium-containing polymers can be synthesized through the electropolymerization of suitably functionalized monomers. tsijournals.comtsijournals.com This process typically involves the repeated electrochemical oxidation or reduction of the monomer, leading to the formation of a polymer film on the electrode surface. The resulting polymers often exhibit interesting electronic and optical properties. tsijournals.comtsijournals.com
For a compound like this compound, electropolymerization could potentially be initiated through reactions involving the pyridinium ring or the benzyl (B1604629) group, depending on the electrochemical conditions. The presence of the chloro substituent on the benzyl ring could also influence the polymerization process and the properties of the resulting polymer. The synthesis of pyridine-based polymers has been achieved through various methods, including the electropolymerization of ethynylpyridines. tsijournals.comtsijournals.com
Electropolymerization provides a versatile method for modifying electrode surfaces with thin films of functional polymers. acs.org These films can alter the chemical and physical properties of the surface, enabling applications in areas such as sensor development, corrosion protection, and catalysis. Pyridinium-based polymers have been explored for creating surfaces with specific functionalities. tsijournals.comtsijournals.com The ability to form a stable, adherent polymer film from this compound would open up possibilities for its use in various surface modification technologies.
Electrolyte Components in Advanced Electrochemical Devices
Pyridinium-based ionic liquids and salts have emerged as important components in the electrolytes of advanced electrochemical devices due to their favorable properties, such as good ionic conductivity, wide electrochemical windows, and thermal stability.
Development of Novel Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) are salts with melting points below 100°C, valued for their low volatility, high thermal stability, and tunable physicochemical properties. researchgate.net Pyridinium-based cations are a common component of ILs, and their properties can be modified by altering the substituents on the pyridine (B92270) ring or the nitrogen atom. researchgate.netnih.gov The synthesis of N-alkylpyridinium halides, a common precursor to other ionic liquids, is a well-established process involving the reaction of pyridine with an appropriate alkyl halide. nih.gov
Deep eutectic solvents (DESs) are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point significantly lower than that of its individual components. wikipedia.org These solvents share some advantageous properties with ILs, such as low flammability and tunable properties, and are often composed of a quaternary ammonium (B1175870) salt and a hydrogen bond donor. wikipedia.orgpolimi.it
While the synthesis of various pyridinium-based ionic liquids has been reported, specific studies detailing the formation of ionic liquids or deep eutectic solvents using this compound are not present in the surveyed literature. General procedures for creating pyridinium ILs exist, but the specific characteristics and potential advantages of incorporating the 1-(3-chlorobenzyl) group have not been explored. researchgate.netnih.gov
Investigation of Ion Transport and Conductivity in Electrolyte Systems
Research on related pyridinium salts has shown that their electrochemical properties can be studied using techniques like cyclic voltammetry to understand their redox behavior. unal.edu.coresearchgate.net The conductivity of such electrolytes is temperature-dependent and is a key parameter in determining their suitability for various applications. researchgate.net However, specific data on the ion transport properties, transference numbers, or ionic conductivity of electrolyte systems containing this compound are not available in the current body of scientific literature. Without experimental data, any discussion on its specific performance in an electrolyte system would be purely speculative.
Applications in Advanced Materials Science Utilizing 1 3 Chlorobenzyl Pyridinium
Polymer Chemistry: Monomers, Initiators, and Polymer Additives
In the realm of polymer chemistry, 1-(3-chlorobenzyl)pyridinium can be envisioned to function as a versatile building block, either as a monomer, an initiator, or a functional additive to modify polymer properties.
Synthesis of Pyridinium-Functionalized Polymers
Pyridinium-functionalized polymers are a class of polyelectrolytes that have garnered significant interest for a variety of applications, including as antibacterial coatings and materials for ion exchange. researchgate.netuj.edu.pl The synthesis of such polymers can be achieved through the polymerization of vinyl-substituted pyridinium (B92312) monomers or by the post-polymerization modification of a pre-existing polymer with a pyridinium-containing moiety.
While direct polymerization of a vinyl-functionalized this compound monomer has not been extensively reported, the synthesis of polymers with pendant pyridinium groups is a well-established field. uj.edu.pl For instance, polymers with pendant pyridine (B92270) groups can be synthesized and subsequently quaternized with 3-chlorobenzyl chloride to yield the desired this compound functionality. This post-polymerization modification approach offers a versatile route to a wide range of polymer architectures, including block copolymers and graft copolymers.
A hypothetical reaction scheme for the synthesis of a pyridinium-functionalized polymer using a post-polymerization modification approach is presented below:
Table 1: Hypothetical Synthesis of a this compound-Functionalized Polymer
| Step | Description | Reactants | Product |
| 1 | Radical Polymerization | 4-Vinylpyridine, Initiator (e.g., AIBN) | Poly(4-vinylpyridine) |
| 2 | Quaternization | Poly(4-vinylpyridine), 1-chloro-3-(chloromethyl)benzene | Poly(4-vinyl-1-(3-chlorobenzyl)pyridinium chloride) |
This method allows for the control over the molecular weight and architecture of the initial polymer, which in turn dictates the properties of the final pyridinium-functionalized material.
Role in Controlled Radical Polymerization and Living Polymerization
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined architectures and low polydispersity. nih.govnih.gov The presence of the pyridinium moiety in monomers can present challenges in traditional CRP methods due to potential interactions with the catalyst or control agent. uj.edu.pl
However, recent advancements have demonstrated the successful controlled polymerization of pyridinium-containing monomers. For example, hydrogen bonding has been shown to play a crucial role in promoting the controlled radical polymerization of 2-vinyl pyridine, leading to better control over the molecular weight of the resulting polymer. rsc.org This suggests that with the appropriate selection of solvents and reaction conditions, this compound-based monomers could potentially be polymerized in a controlled manner.
Furthermore, organocatalyzed reversible-deactivation radical polymerizations (RDRPs) have emerged as a powerful tool for the synthesis of well-defined polymers under mild conditions. nih.gov In one study, pyridines were used to activate sulfonyl chloride initiators, forming sulfonyl pyridinium intermediates that facilitated controlled chain growth. nih.gov This "initiator-activation" strategy could potentially be adapted for initiators containing the this compound structure, opening up new avenues for the synthesis of novel polymer architectures.
Self-Assembled Systems and Nanostructures
The amphiphilic nature that can be imparted to molecules containing the this compound cation allows for their participation in the formation of a variety of self-assembled systems and nanostructures.
Fabrication of Ordered Supramolecular Assemblies (e.g., Micelles, Vesicles, Liquid Crystals)
Pyridinium surfactants are known to form micelles in aqueous solutions. nih.govgeoscienceworld.org The critical micelle concentration (CMC) and the aggregation behavior of these surfactants are influenced by the structure of the pyridinium headgroup and the length of the alkyl chain. While specific studies on this compound-based surfactants are limited, research on analogous compounds provides valuable insights. For instance, a study on multi-headed pyridinium surfactants demonstrated that an increase in the number of headgroups leads to an increase in the CMC, making micelle formation less favorable. nih.gov
The formation of liquid crystalline phases is another hallmark of certain pyridinium derivatives. mdpi.combohrium.com Supramolecular hydrogen-bonded complexes between carboxylic acids and pyridine derivatives are a well-known strategy for designing liquid crystals. mdpi.combohrium.com The incorporation of a this compound moiety into a suitable molecular scaffold could lead to the formation of novel liquid crystalline materials with unique phase behaviors and potential applications in optical devices.
Table 2: Properties of Supramolecular Liquid Crystal Complexes with Pyridine Derivatives (Analogous Systems)
| Complex | Mesophase Behavior | Reference |
| H-bonded complex of a benzoic acid and an azo-pyridine | Nematic and smectic phases | mdpi.combohrium.com |
| Pyridinium-based gemini (B1671429) amphiphiles | Thermotropic liquid-crystalline behavior | mdpi.com |
Synthesis and Application of Pyridinium-Based Nanoparticles and Nanocomposites
The synthesis of nanoparticles can be achieved through various physical and chemical methods, including co-precipitation, sol-gel synthesis, and hydrothermal methods. frontiersin.orginnovareacademics.in Pyridinium-based compounds can be utilized in the synthesis of nanoparticles, for instance, as stabilizing agents or as precursors for the formation of functionalized nanoparticles. While direct synthesis of nanoparticles from this compound has not been detailed, related pyridinium compounds have been used to create functional nanomaterials. For example, pyridinium-based ionic porous organic polymers have been constructed for applications in catalysis.
Furthermore, the immobilization of catalysts onto nanoparticles is a strategy to enhance their reusability and efficiency. nih.gov A catalyst system involving the immobilization of copper onto modified magnetic iron oxide nanoparticles has been developed for the synthesis of complex organic molecules containing 1,2,3-triazole and quinazolinone moieties. nih.gov A similar approach could be envisioned for anchoring a this compound-based catalyst onto a nanoparticle support.
Functional Materials Design: Sensors and Optical Materials
The electronic and structural features of this compound make it an interesting component for the design of functional materials such as chemical sensors and optical materials.
The pyridine ring system is a common motif in compounds with interesting optical and electronic properties. ekb.eg For instance, some nicotinonitrile derivatives, which are structurally related to pyridinium compounds, have found use as optical materials. ekb.eg The presence of the chlorobenzyl group in this compound can further modulate these properties through electronic effects and by influencing the crystal packing.
In the area of chemical sensing, pyridinium-based compounds can act as chromogenic or fluorogenic reagents. For example, a polymer inclusion membrane-based optical sensor for the determination of iron has been developed using a chromogenic reagent that forms a colored complex with the metal ion. While not directly involving this compound, this demonstrates the principle of using such functional moieties in sensor design.
The evaluation of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. mdpi.com Quantum chemical calculations are a powerful tool for predicting the NLO response of organic molecules. mdpi.com Theoretical studies on molecules containing structural motifs similar to this compound could provide valuable insights into its potential as an NLO material.
Development of Chemo-sensors and Bio-sensors (non-clinical focus)
Pyridinium derivatives are recognized for their potential in the development of chromogenic and fluorogenic chemosensors. researchgate.netscielo.brresearchgate.net These sensors operate on the principle that the interaction of the pyridinium cation with an analyte can induce a measurable change in its optical or electrochemical properties. mdpi.com The design of such sensors often involves incorporating a pyridinium unit as a recognition site or as a signaling component. researchgate.net
The general mechanism for pyridinium-based sensors can involve several phenomena, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), which are modulated by the presence of a target analyte. Pyridine derivatives have been successfully employed to detect a wide range of species, including metal ions, anions, and neutral molecules. researchgate.net For instance, chemosensors incorporating pyridine-2,6-dicarboxamide have demonstrated selectivity for Pb²⁺ ions. mdpi.com
Table 1: Examples of Pyridine-Based Chemosensors and their Target Analytes
| Sensor Type | Target Analyte(s) | Detection Principle | Reference |
| Pyridine-2,6-dicarboxamide derivative | Cu²⁺, Pb²⁺ | Colorimetric and Fluorescent | researchgate.net |
| Pyridinium N-phenolate betaine (B1666868) dye | Various Solvents | Perichromic (Color Change) | scielo.br |
| Imine derivatives with pyridine moiety | Alkylamines | Chromogenic (Color Change) | scielo.br |
| Diarylethene with rhodamine B and pyridine | Hg²⁺, Cu²⁺ | Dual-functional Fluorescent and UV-Vis | researchgate.net |
Integration into Dye-Sensitized Systems and Optoelectronic Devices
The field of optoelectronics has seen significant interest in pyridinium salts due to their electronic and photophysical properties. researchgate.netontosight.ai These compounds have been explored for use in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netrsc.org
In the context of DSSCs, pyridinium derivatives have been utilized in multiple ways. They can be incorporated into the electrolyte to form quasi-solid-state systems, which can enhance the device's stability and performance. For example, the addition of cetylpyridinium (B1207926) chloride to an acetonitrile-based electrolyte has been shown to improve the cell efficiency of a DSSC by 41% compared to the liquid electrolyte alone. usq.edu.au This improvement is attributed to enhanced ion diffusion and light scattering effects. usq.edu.au
Furthermore, novel organic dyes based on pyridinium ylides have been synthesized to act as sensitizers in DSSCs. acs.org These dyes, which feature a pyridinium core, can efficiently absorb light and inject electrons into the semiconductor material of the solar cell. acs.org Theoretical studies have also suggested that p-type sensitizers with pyridinium derivatives as the acceptor group could lead to high-performance DSSCs. nih.gov Pyridinium salts have also been investigated as passivation agents for lead halide perovskites, a key component in a new generation of solar cells, with some pyridinium salts showing the potential to enhance device stability and efficiency. nih.gov
While direct application of this compound in this context has not been reported, its structure is analogous to compounds that have shown promise. The pyridinium core provides the necessary electronic properties, and the chlorobenzyl group could be modified to tune the compound's absorption spectrum and anchoring capabilities to a semiconductor surface.
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Pyridinium-Based Components
| Pyridinium Compound/Derivative | Role in DSSC | Power Conversion Efficiency (PCE) | Reference |
| Cetylpyridinium Chloride | Quasi-solid electrolyte | 5.72% | usq.edu.au |
| Cetylpyridinium Bromide | Quasi-solid electrolyte | 6.02% | usq.edu.au |
| Pyridinium Ylide (NO111) with coadsorbent | Sensitizer | 7.41% | acs.org |
| D-π-A pyridinium compound with 4-(N,N-dimethylamino)phenyl group | Electrolyte additive | 4.11% | researchgate.net |
Intercalation Chemistry and Layered Materials Applications
The ability of guest molecules to insert themselves between the layers of a host material, a process known as intercalation, can significantly alter the properties of the host. Pyridine and its derivatives, including pyridinium cations, have been successfully intercalated into various layered materials. icm.edu.plinderscienceonline.comjst.go.jpresearchgate.net
Studies have demonstrated the intercalation of pyridine into layered metal iodides such as lead(II) iodide (PbI₂), bismuth(III) iodide (BiI₃), and cadmium(II) iodide (CdI₂). icm.edu.pl Raman spectroscopy has shown that the intercalated pyridine can exist in both physisorbed and chemisorbed forms within the host lattice. icm.edu.pl The chemisorbed state involves an electrostatic interaction between the lone pair of electrons on the nitrogen atom of pyridine and the metal cations of the host material. icm.edu.pl
Similarly, pyridinium ions have been intercalated into layered metal phosphorus trisulfides, such as MnPS₃ and FePS₃. inderscienceonline.comresearchgate.netiaea.org The intercalation of pyridinium into MnPS₃ leads to an expansion of the interlayer spacing, with different phases being observed depending on the orientation of the guest molecule within the host lattice. researchgate.net This modification of the layered structure can be used to tune the electronic and optical properties of the material.
Given these precedents, it is conceivable that this compound could be used as an intercalating agent. Its cationic nature would facilitate its insertion into negatively charged layered materials, and the presence of the benzyl (B1604629) group could lead to different interlayer spacings and packing arrangements compared to simpler pyridinium ions. This could open up possibilities for creating novel hybrid materials with tailored properties for applications in catalysis, sensing, or electronics.
Table 3: Intercalation of Pyridinium and Related Compounds into Layered Materials
| Host Material | Guest Molecule/Ion | Observed Interlayer Spacing Change | Reference |
| MnPS₃ | Pyridinium (pyH⁺) | Expansion to 9.7 Å, 10.6 Å, and 12.3 Å | researchgate.net |
| FePS₃ | Pyridinium (pyH⁺) | Expansion to 9.7 Å and 12.1 Å | iaea.org |
| Zirconium Phosphate | Aminopyridines | Varied based on isomer | jst.go.jp |
| Lead(II) Iodide (PbI₂) | Pyridine | Formation of coordination complexes | icm.edu.pl |
| Cadmium(II) Iodide (CdI₂) | Pyridine | Formation of coordination complexes | icm.edu.pl |
Supramolecular Chemistry and Molecular Recognition of 1 3 Chlorobenzyl Pyridinium
Host-Guest Interactions with Macrocyclic Receptors
The ability of pyridinium (B92312) guests to form inclusion complexes with macrocyclic hosts like cyclodextrins, cucurbiturils, and calixarenes is a foundational concept in host-guest chemistry. These interactions are typically driven by a combination of hydrophobic effects, ion-dipole interactions, and van der Waals forces. However, specific studies detailing the complexation of 1-(3-Chlorobenzyl)pyridinium with these common macrocycles are not readily found.
Thermodynamics and Kinetics of Complex Formation
A thorough understanding of any host-guest system requires the determination of its thermodynamic and kinetic parameters. Thermodynamic data, such as the association constant (K_a), enthalpy (ΔH), and entropy (ΔS) of complexation, provide insight into the stability and driving forces of the interaction. Kinetic parameters, including the rates of association and dissociation, illuminate the dynamic nature of the host-guest equilibrium. rsc.org Unfortunately, no specific thermodynamic or kinetic data for the complexation of this compound with macrocyclic receptors have been reported in the reviewed literature.
Anion Recognition and Sensing
The positively charged pyridinium unit is a common motif in the design of synthetic receptors for anions. utas.edu.auresearchgate.netanu.edu.au The interaction is often based on a combination of electrostatic attraction and C-H···anion hydrogen bonding. rsc.orgnih.gov
Design and Synthesis of Pyridinium-Based Anion Receptors
The general design strategy for pyridinium-based anion receptors involves incorporating the pyridinium moiety into a larger framework that can provide additional binding sites and preorganization for selective anion recognition. anu.edu.auclockss.org These frameworks can be acyclic or macrocyclic and often feature other hydrogen bond donors like amides or ureas to enhance binding affinity and selectivity. researchgate.net While many such receptors have been synthesized, none specifically utilizing the this compound subunit are highlighted in the existing literature.
Selectivity and Affinity Studies for Various Anionic Species
The selectivity and affinity of a receptor for different anions are crucial metrics of its performance. These are typically determined using techniques such as NMR titration or UV-vis spectroscopy. nih.govrsc.org The binding affinity is influenced by factors like the charge density, size, and geometry of the anion, as well as the electronic properties and structural rigidity of the receptor. nih.govnih.gov Without receptors based on this compound, no such selectivity and affinity data can be presented.
Self-Assembly Driven by Non-Covalent Interactions
The non-covalent interactions that govern host-guest and anion recognition can also drive the self-assembly of molecules into larger, ordered structures. rsc.orgnih.gov For amphiphilic pyridinium compounds, self-assembly in solution can lead to the formation of micelles, vesicles, or other nanostructures. mdpi.comrsc.org In the solid state, interactions such as π-stacking and hydrogen bonding dictate the crystal packing. researchgate.net The specific self-assembly behavior of this compound has not been a subject of detailed study, and thus, no specific data on its aggregation properties or crystal engineering are available.
Pursuant to your request for a detailed article on the chemical compound This compound , a thorough search of scientific databases and literature has been conducted. The objective was to gather specific information regarding its supramolecular chemistry, molecular recognition, and liquid crystalline properties, adhering strictly to the provided outline.
Following an extensive search, it has been determined that there is a significant lack of published, peer-reviewed scientific literature specifically detailing the experimental or theoretical properties of this compound for the requested topics. No specific crystal structure data, detailed studies on its supramolecular architectures, or investigations into its liquid crystalline behavior could be located for this exact compound.
While research exists for analogous compounds, such as other substituted benzylpyridinium salts or different pyridinium-based ionic liquids, generating content based on these related molecules would not meet the stringent requirement of focusing solely on this compound. To maintain scientific accuracy and avoid speculation, an article cannot be constructed without a direct factual basis for the subject compound.
Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for this compound in the specified areas of supramolecular chemistry and liquid crystalline phases.
Future Research Directions and Emerging Applications for 1 3 Chlorobenzyl Pyridinium
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The future development of 1-(3-Chlorobenzyl)pyridinium derivatives is poised to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer a paradigm shift from traditional, resource-intensive laboratory exploration to a more predictive and efficient model of discovery. uni-muenchen.de ML algorithms can be trained on existing data from pyridinium (B92312) salt libraries to develop predictive models for various properties, including bioactivity, toxicity, and physicochemical characteristics. uni-muenchen.de
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | Rapid identification of derivatives with enhanced therapeutic potential. |
| Deep Learning (e.g., Convolutional Neural Networks) | Optimize lead structures and predict reaction outcomes. nih.gov | Design of novel compounds with improved properties and synthesis efficiency. |
| Molecular Docking & Simulation | Model interactions between derivatives and biological targets. mdpi.com | Elucidation of mechanisms of action and guidance for structural modifications. |
| Natural Language Processing (NLP) | Mine scientific literature for reaction data and properties. | Accelerate data collection and hypothesis generation. |
High-Throughput Screening and Combinatorial Approaches for Novel Applications
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of thousands of compounds. acs.org For this compound, HTS can be employed to uncover novel biological activities. By creating a combinatorial library of derivatives—varying substituents on the pyridine (B92270) ring or altering the halide counter-ion—researchers can screen for a wide range of applications.
For example, HTS has been instrumental in identifying related compounds as potent inhibitors of various enzymes. nih.govuni-tuebingen.de Research on coumarin-pyridinium hybrids, including a derivative of this compound, utilized screening methods to identify potent and selective inhibitors of butyrylcholinesterase (BChE), a target relevant to neurodegenerative diseases. researchgate.netresearchgate.net Similarly, HTS combined with structure-activity relationship (SAR) studies has defined the critical role of the chloro-substituted benzyl (B1604629) group in other molecular scaffolds for achieving dual enzyme inhibition or potent antimycotic activity. nih.govacs.orgnih.gov Applying these HTS and combinatorial strategies to the this compound core could reveal new lead compounds for oncology, infectious diseases, or neurological disorders. ontosight.ai
Development of Smart Materials with Stimuli-Responsive Properties
The unique electronic properties of the pyridinium cation make it an excellent candidate for the development of "smart" materials—materials that respond to external stimuli such as light, heat, or chemical changes. Research into related pyridinium derivatives has already shown their potential in creating materials with interesting optical and electronic properties. researchgate.net
The this compound moiety can be incorporated as a key component in larger molecular architectures to create stimuli-responsive systems. For instance, it could be used in the development of ion-pair complexes that exhibit unique magnetic or electro-conductive properties. nih.gov A study on a similar complex, Bis[1-(4-chlorobenzyl)pyridinium] bis(1,2,5-thiadiazole-3,4-dithiolato)nickelate(II), highlighted how the counterion influences the solid-state properties of the material. nih.gov Furthermore, the incorporation of this scaffold into coumarin (B35378) or other chromophore systems could lead to chemosensors that exhibit changes in fluorescence or color upon binding to specific ions or molecules, a property valuable for environmental monitoring and diagnostics. researchgate.netx-mol.com
Sustainable and Circular Economy Principles in Pyridinium Salt Research and Application
Future research will increasingly focus on aligning the synthesis and use of this compound with the principles of green and sustainable chemistry. This involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible. bohrium.com
Key areas of research include:
Catalytic Synthesis: Exploring the use of recyclable, non-toxic catalysts, such as zinc-based catalysts, for the efficient, one-pot synthesis of substituted pyridines. bohrium.com This avoids the stoichiometric reagents and harsh conditions often used in traditional methods.
Greener Solvents: Investigating the use of water or bio-based solvents to replace volatile organic compounds (VOCs) in the synthesis and processing of pyridinium salts. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. scirp.org
Circular Design: Considering the lifecycle of materials derived from this compound, including their potential for recyclability or biodegradability, to fit within a circular economy model.
By adopting these principles, the chemical community can ensure that the novel applications of this compound are not only technologically advanced but also environmentally responsible.
Exploration of Advanced Spectroscopic Probes for Biological Systems (non-clinical, e.g., imaging tools)
The pyridinium scaffold is a well-established component of various spectroscopic and imaging agents. The specific steric and electronic properties conferred by the 3-chlorobenzyl group make this compound an attractive building block for a new generation of advanced spectroscopic probes for non-clinical research.
Research has shown that linking pyridinium moieties to fluorescent molecules like coumarin can create probes with interesting photophysical properties. researchgate.netresearchgate.net A coumarin-pyridinium hybrid containing the this compound structure was noted for its biological activity, and related fluorescent probes have demonstrated a strong increase in fluorescence in the presence of biological structures like amyloid fibers, making them promising for use as reporter dyes. researchgate.net Future work could focus on designing derivatives of this compound that function as "off-on" fluorescent sensors, where fluorescence is quenched until the probe interacts with a specific biological target (e.g., a metal ion, enzyme, or nucleic acid structure). x-mol.com Such probes are invaluable tools in cell biology for imaging cellular processes and understanding disease mechanisms at a molecular level without clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
